3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone
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Overview
Description
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone is an organic compound that belongs to the class of anilino ketones. This compound features a combination of aromatic rings and functional groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-thiophene carboxaldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the thiophene carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-2,5-dimethoxyanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a thienyl group.
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-furyl)-1-propanone: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of both a thienyl ring and a chloro-dimethoxyaniline moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-13-9-11(14(20-2)8-10(13)16)17-6-5-12(18)15-4-3-7-21-15/h3-4,7-9,17H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWINJRRTQLOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCCC(=O)C2=CC=CS2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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